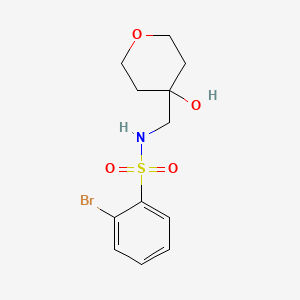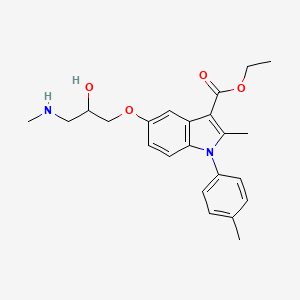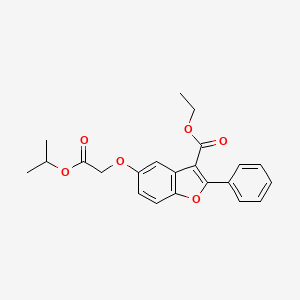![molecular formula C18H16N2O4S2 B2360175 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide CAS No. 946267-66-9](/img/structure/B2360175.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide is a complex organic compound that features a tetrahydroquinoline group, a furoyl group, and a thiophene-2-sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 1,2,3,4-tetrahydroquinoline with 2-furoyl chloride in the presence of a base to form the intermediate N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]amine. This intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The tetrahydroquinoline ring can be reduced to form fully saturated quinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and furoyl groups. These interactions can modulate biological pathways and lead to various pharmacological effects.
類似化合物との比較
Similar Compounds
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide: A closely related compound with a similar structure but different positional isomerism.
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide: Another related compound with a methoxy group on the benzene ring.
Uniqueness
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide is unique due to its specific arrangement of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-18(16-5-2-10-24-16)20-9-1-4-13-7-8-14(12-15(13)20)19-26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12,19H,1,4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRDOYJDMYORIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2360093.png)





![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2360101.png)

![N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride](/img/structure/B2360104.png)
![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2360106.png)


![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2360113.png)
![2-(2-furyl)-5-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2360114.png)
